

## Technical Support Center: Crystallization Troubleshooting

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Compound of Interest		
Compound Name:	NDSB-195	
Cat. No.:	B013560	Get Quote

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with crystal twinning, with a specific focus on the use of **NDSB-195** as a preventative additive.

## Frequently Asked Questions (FAQs)

Q1: What is crystal twinning and why is it a problem?

Crystal twinning occurs when two or more individual crystals of the same substance grow together in a symmetrical, intergrown fashion.[1] This results in a diffraction pattern that is a superposition of the patterns from each crystal lattice, which can complicate or even prevent accurate structure determination.[2] Twinning can be a significant obstacle in X-ray crystallography as it can lead to incorrect space group assignment and difficulties in structure solution and refinement.

Q2: What is **NDSB-195** and how can it help in protein crystallization?

**NDSB-195** (Dimethylethylammonium propane sulfonate) is a non-detergent sulfobetaine, a class of compounds that act as protein stabilizers.[3] These zwitterionic molecules can increase protein solubility and prevent non-specific aggregation without denaturing the protein.[4] In the context of crystallization, **NDSB-195** can facilitate the growth of well-ordered crystals and has been observed to reduce the incidence of crystal twinning in specific cases.[4]

Q3: How does **NDSB-195** work to prevent crystal twinning?



The precise mechanism by which **NDSB-195** prevents crystal twinning is not fully elucidated. However, it is hypothesized that by preventing amorphous aggregation and non-specific protein interactions, **NDSB-195** promotes a more ordered environment for crystal lattice formation. Its ability to increase protein solubility also allows for a slower, more controlled approach to supersaturation, which is generally favorable for growing high-quality, single crystals.[4]

Q4: Are there other general strategies to prevent crystal twinning?

Yes, several experimental parameters can be varied to try and reduce or eliminate twinning. These include:

- Slowing down the rate of crystallization: This can be achieved by lowering the concentration of the protein or precipitant, or by incubating the crystallization trials at a lower temperature.
- Varying crystallization conditions: Drastic changes in pH (more than one pH unit), ionic strength, and the type of precipitating agent (e.g., switching from a salt to a polymer) can sometimes favor the growth of a different, non-twinned crystal form.[5]
- Using additives: Besides NDSB-195, other small molecules can be screened for their ability to influence crystal packing and reduce twinning.
- Microseeding: Using crushed crystals from a previous experiment to seed new crystallization drops can sometimes produce larger, single crystals and has been shown to be effective in overcoming twinning issues.[6]

# Troubleshooting Guide: Preventing Crystal Twinning with NDSB-195

This guide provides a systematic approach to addressing crystal twinning in your experiments, with a focus on incorporating **NDSB-195**.

## Problem: My protein crystals are consistently twinned.

**Initial Assessment:** 

 Confirm Twinning: Use appropriate software to analyze your diffraction data and confirm the presence and nature of twinning.



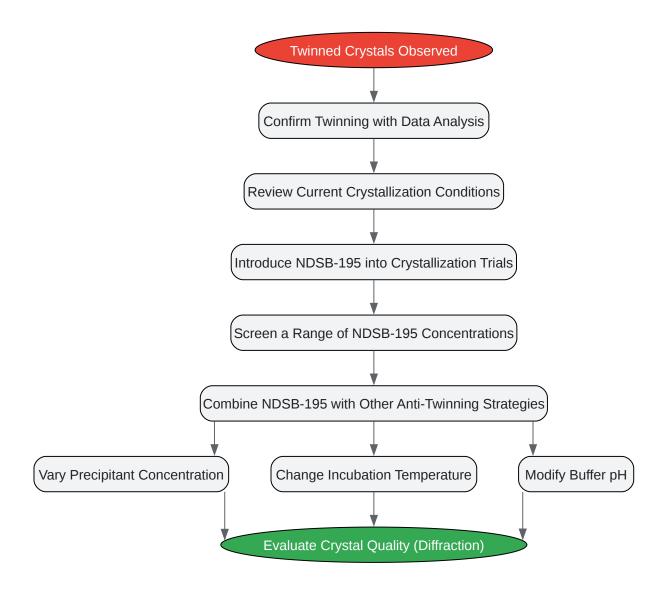
 Review Crystallization Conditions: Note the current protein concentration, buffer composition (pH, salts), precipitant (type and concentration), temperature, and crystallization method (e.g., hanging drop, sitting drop).

#### **Troubleshooting Steps:**

- Introduce NDSB-195 as an Additive:
  - Rationale: NDSB-195 can improve protein solubility and reduce non-specific aggregation,
    which are factors that can contribute to twinning.
  - Protocol: See the detailed experimental protocol below for incorporating NDSB-195 into your crystallization setup.
- Optimize NDSB-195 Concentration:
  - Rationale: The optimal concentration of **NDSB-195** can be protein-dependent.
  - Approach: Screen a range of NDSB-195 concentrations, for example, from 0.1 M to 1.0 M.
- Combine NDSB-195 with Other Strategies:
  - Rationale: A synergistic effect may be observed by combining NDSB-195 with other methods to combat twinning.
  - Suggestions:
    - Vary Precipitant Concentration: Since NDSB-195 increases solubility, you may need to increase the precipitant concentration to achieve crystallization.
    - Change Temperature: Try setting up crystallization trials with NDSB-195 at different temperatures (e.g., 4°C and 20°C).
    - Modify pH: Explore a range of pH values for your buffer in the presence of NDSB-195.

Logical Workflow for Troubleshooting Twinning:





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Caption: A flowchart illustrating the logical steps for troubleshooting crystal twinning, starting with confirmation and progressing through the introduction and optimization of **NDSB-195** and other experimental parameters.



## **Experimental Protocols**

Protocol for Incorporating NDSB-195 to Prevent Crystal Twinning

This protocol describes how to add **NDSB-195** to a standard vapor diffusion crystallization experiment.

#### Materials:

- · Purified protein solution
- Crystallization buffer
- · Precipitant solution
- NDSB-195 (powder or a stock solution)
- Crystallization plates (e.g., 24-well or 96-well)
- Pipettes and tips

#### Procedure:

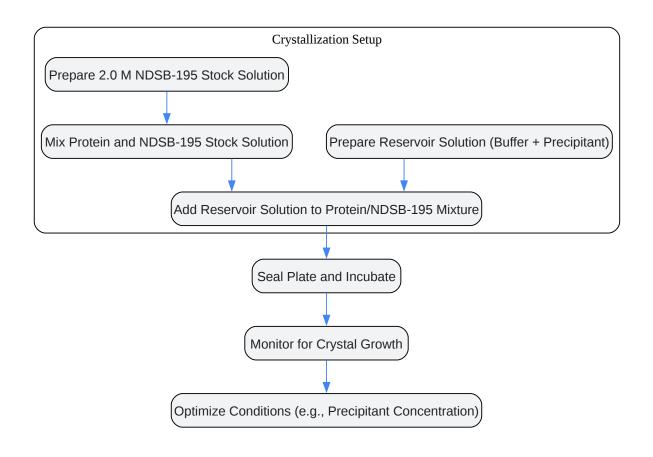
- Prepare a Stock Solution of NDSB-195:
  - Dissolve NDSB-195 powder in your crystallization buffer to a final concentration of 2.0 M.
  - Sterile filter the **NDSB-195** stock solution using a 0.22 μm filter.
- · Set up the Crystallization Plate:
  - Pipette the reservoir solution (buffer and precipitant) into the wells of the crystallization plate.
- Prepare the Crystallization Drop:
  - This should be done immediately before setting up the drop to avoid precipitation.



- In a separate tube or on the cover slip/pedestal, mix your protein solution with the NDSB-195 stock solution to the desired final concentration (e.g., start with a screen of 0.1 M, 0.25 M, 0.5 M, and 0.75 M NDSB-195).
- Important: Add the NDSB-195 to the protein solution before adding the reservoir solution.
  [4]
- Initiate Crystallization:
  - Add the reservoir solution to the protein/NDSB-195 mixture to form the drop. The ratio of protein/NDSB-195 solution to reservoir solution will depend on your specific experiment (e.g., 1:1, 2:1).
  - Seal the wells and incubate the plate at the desired temperature.
- · Monitor and Optimize:
  - Monitor the drops for crystal growth over time.
  - If no crystals appear, you may need to increase the precipitant concentration in the reservoir, as NDSB-195 increases protein solubility.[4]

Experimental Workflow Diagram:





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Caption: A diagram showing the experimental workflow for incorporating **NDSB-195** into a protein crystallization experiment.

### **Data Presentation**

The following table summarizes the potential effects of **NDSB-195** on protein crystallization based on available literature. It is important to note that quantitative data on the reduction of twinning is limited, and the effects are often protein-dependent.



Protein Example	NDSB-195 Concentration	Observed Effect on Crystallization	Quantitative Improvement	Reference
Lysozyme	0.25 M	Increased solubility	~2x increase in solubility	[4]
Lysozyme	0.75 M	Increased solubility	~3x increase in solubility	[4]
Malate Dehydrogenase (MDH)	Not specified	Increased crystal size	0.1 mm to 0.4 mm	[4]
Desulfovibrio Gigas type II ferredoxin	Not specified	Reduction in crystal twinning, new crystal form	Not specified	[4]

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